(E)-6-(3-(Dimethylamino)acryloyl)-7-hydroxy-3,4,8-trimethyl-2h-chromen-2-one
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Overview
Description
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol . This compound is characterized by its chromen-2-one core structure, which is a common scaffold in various biologically active molecules .
Preparation Methods
The synthesis of 6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylamino group: This is achieved through a nucleophilic substitution reaction using dimethylamine.
Hydroxylation and methylation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enoyl group to an alkyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chromen-2-one core allows it to bind to active sites, inhibiting or modulating the activity of these targets. The dimethylamino group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one include:
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one: Another structurally related compound with distinct functional groups.
The uniqueness of 6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C17H19NO4/c1-9-10(2)17(21)22-16-11(3)15(20)13(8-12(9)16)14(19)6-7-18(4)5/h6-8,20H,1-5H3 |
InChI Key |
ZWFCTGPTYBCYPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C)C |
Origin of Product |
United States |
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